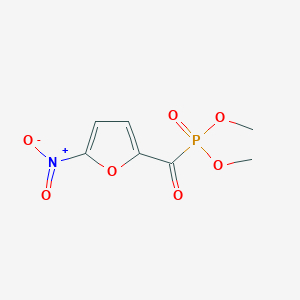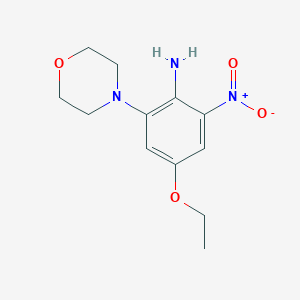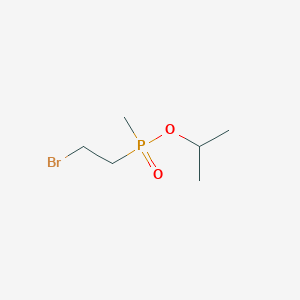
Propan-2-yl (2-bromoethyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2-bromoethyl)methylphosphinate is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinate group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (2-bromoethyl)methylphosphinate typically involves the reaction of isopropyl alcohol with 2-bromoethyl methylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2-bromoethyl)methylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phosphinate group can be oxidized to form phosphonates or phosphates under specific conditions.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New phosphinate derivatives with different functional groups.
Oxidation Reactions: Phosphonates or phosphates.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Propan-2-yl (2-bromoethyl)methylphosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (2-bromoethyl)methylphosphinate involves its reactivity with nucleophiles and electrophiles. The phosphinate group can participate in various chemical transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (2-bromoethyl)phosphonate
- Propan-2-yl (2-chloroethyl)methylphosphinate
- Propan-2-yl (2-bromoethyl)phosphine oxide
Uniqueness
Propan-2-yl (2-bromoethyl)methylphosphinate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61752-92-9 |
|---|---|
Molecular Formula |
C6H14BrO2P |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
2-[2-bromoethyl(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14BrO2P/c1-6(2)9-10(3,8)5-4-7/h6H,4-5H2,1-3H3 |
InChI Key |
SVUWNKCDXNZBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Dimethylphosphoryl)methyl]methylphosphinic acid](/img/structure/B14559640.png)

![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl-](/img/structure/B14559651.png)
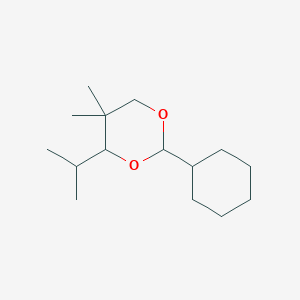
![1-(4-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14559658.png)
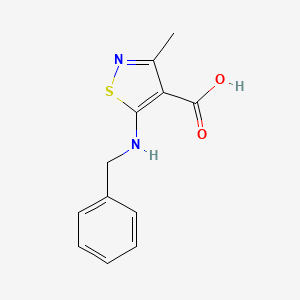
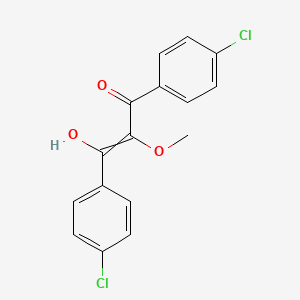
![1-[2-(1-Bromoethyl)-4-tert-butylcyclohexyl]ethan-1-one](/img/structure/B14559674.png)
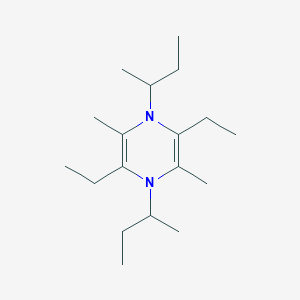
![1H-Benzimidazole, 2-[2-(4-methyl-2-thiazolyl)ethyl]-](/img/structure/B14559691.png)

